5(2H)-Oxazolone, 4-(1-methylpropyl)-2-(1,1,2,2-tetrafluoroethyl)-
CAS No.: 51314-52-4
Cat. No.: VC17263336
Molecular Formula: C9H11F4NO2
Molecular Weight: 241.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51314-52-4 |
|---|---|
| Molecular Formula | C9H11F4NO2 |
| Molecular Weight | 241.18 g/mol |
| IUPAC Name | 4-butan-2-yl-2-(1,1,2,2-tetrafluoroethyl)-2H-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C9H11F4NO2/c1-3-4(2)5-6(15)16-8(14-5)9(12,13)7(10)11/h4,7-8H,3H2,1-2H3 |
| Standard InChI Key | FWIZMVLAGVJNGT-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=NC(OC1=O)C(C(F)F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s backbone consists of an oxazolone ring, a lactone-like structure where the 2-position is substituted with a 1,1,2,2-tetrafluoroethyl group (-CF2CF2H), and the 4-position features a 1-methylpropyl (sec-butyl) chain. The tetrafluoroethyl group introduces significant electronegativity and steric bulk, while the sec-butyl substituent contributes hydrophobicity.
The IUPAC name, 4-butan-2-yl-2-(1,1,2,2-tetrafluoroethyl)-2H-1,3-oxazol-5-one, reflects these substituents’ positions. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H11F4NO2 | |
| Molecular Weight | 241.18 g/mol | |
| Canonical SMILES | CCC(C)C1=NC(OC1=O)C(C(F)F)(F)F | |
| InChI Key | FWIZMVLAGVJNGT-UHFFFAOYSA-N |
The tetrafluoroethyl group’s electron-withdrawing nature polarizes the oxazolone ring, enhancing electrophilicity at the carbonyl carbon (C5). This polarization is critical for nucleophilic attack, a common reactivity pathway in oxazolones .
Synthetic Methodologies
Cyclocondensation Approaches
Oxazolones are typically synthesized via cyclocondensation of acyl glycines with aldehydes or ketones. For 4-(1-methylpropyl)-2-(tetrafluoroethyl) derivatives, a modified Erlenmeyer azlactone synthesis is plausible. This involves reacting a tetrafluoroethyl-substituted glycine derivative with sec-butyl aldehyde under anhydrous conditions :
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Substrate Preparation:
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N-Acylation of glycine with tetrafluoroacetic anhydride yields N-tetrafluoroacetyl glycine.
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Condensation with sec-butyl aldehyde in acetic anhydride catalyzed by sodium acetate.
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Cyclization:
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Intramolecular dehydration forms the oxazolone ring.
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The reaction can be represented as:
Microwave-assisted synthesis, noted for reducing reaction times, could optimize yield by irradiating the mixture at 2450 MHz for 4–5 minutes .
Challenges in Fluorinated Substituent Incorporation
Introducing the tetrafluoroethyl group poses challenges due to fluorine’s high electronegativity and the stability of fluorinated intermediates. Strategies include:
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Electrophilic Fluorination: Using perfluoroalkyl iodides (e.g., CF2ICF2H) in radical-mediated reactions.
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Nucleophilic Displacement: Replacing hydroxyl or halogen groups with tetrafluoroethyl moieties using fluorinating agents like SF4 or DAST.
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band near 1750 cm⁻¹ corresponds to the carbonyl (C=O) stretch. C-F vibrations appear between 1100–1250 cm⁻¹.
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NMR Spectroscopy:
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¹H NMR: Sec-butyl protons resonate as a multiplet at δ 1.0–1.5 ppm; the oxazolone ring proton appears as a singlet near δ 7.2 ppm.
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¹⁹F NMR: Two distinct triplets for CF2 groups at δ -120 to -125 ppm.
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